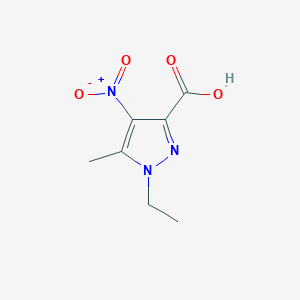
1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C7H9N3O4. It belongs to the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a nitro group, a carboxylic acid group, and an ethyl and methyl substituent on the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid typically involves the nitration of 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.
Hydrolysis: The ester derivatives can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 1-Ethyl-5-methyl-4-amino-1H-pyrazole-3-carboxylic acid.
Esterification: 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylates.
Hydrolysis: this compound.
Scientific Research Applications
1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
Comparison: 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the nitro group at the 4-position and the ethyl and methyl substituents on the pyrazole ring. This structural arrangement influences its reactivity and biological activity compared to similar compounds. For example, the presence of the nitro group at different positions can alter the compound’s electronic properties and its interactions with biological targets .
Properties
CAS No. |
50920-47-3 |
|---|---|
Molecular Formula |
C7H9N3O4 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
1-ethyl-5-methyl-4-nitropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9N3O4/c1-3-9-4(2)6(10(13)14)5(8-9)7(11)12/h3H2,1-2H3,(H,11,12) |
InChI Key |
FVAMWYRRWJUYMO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C(=O)O)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















